molecular formula C14H17F2NO4 B10896829 [4-(Difluoromethoxy)-3-ethoxyphenyl](morpholin-4-yl)methanone

[4-(Difluoromethoxy)-3-ethoxyphenyl](morpholin-4-yl)methanone

Cat. No.: B10896829
M. Wt: 301.29 g/mol
InChI Key: CGEMZLMKYZRBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethoxy)-3-ethoxyphenylmethanone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethoxy group, an ethoxy group, and a morpholinyl group attached to a phenyl ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-ethoxyphenylmethanone typically involves multiple steps, starting with the preparation of the core phenyl ring substituted with difluoromethoxy and ethoxy groups. The morpholinyl group is then introduced through a nucleophilic substitution reaction. Common reagents used in these reactions include difluoromethyl ethers, ethyl iodide, and morpholine. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-ethoxyphenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or potassium cyanide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(Difluoromethoxy)-3-ethoxyphenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicine, 4-(Difluoromethoxy)-3-ethoxyphenylmethanone is explored for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-ethoxyphenylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy and ethoxy groups enhance its binding affinity and selectivity, while the morpholinyl group modulates its activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxy)-3-ethoxyphenylmethanone: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    4-(Difluoromethoxy)-3-methoxyphenylmethanone: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(Difluoromethoxy)-3-ethoxyphenylmethanone: Similar structure but with a piperidinyl group instead of a morpholinyl group.

Uniqueness

The presence of both difluoromethoxy and ethoxy groups in 4-(Difluoromethoxy)-3-ethoxyphenylmethanone makes it unique compared to its analogs. These groups enhance its chemical stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

IUPAC Name

[4-(difluoromethoxy)-3-ethoxyphenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C14H17F2NO4/c1-2-20-12-9-10(3-4-11(12)21-14(15)16)13(18)17-5-7-19-8-6-17/h3-4,9,14H,2,5-8H2,1H3

InChI Key

CGEMZLMKYZRBFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N2CCOCC2)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.